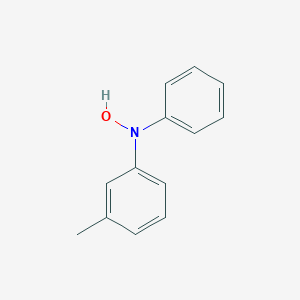
N-Hydroxy-3-methyl-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3-methyl-N-phenylaniline, commonly known as NMPHA, is an organic compound that belongs to the class of anilines. It is widely used in scientific research due to its unique properties and potential applications. NMPHA is a versatile compound that can be synthesized using different methods, and it has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of NMPHA involves its ability to scavenge free radicals and inhibit the activity of enzymes such as tyrosinase. NMPHA has been found to have a strong radical scavenging activity, which is attributed to its ability to donate a hydrogen atom to a free radical. It has also been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the synthesis of melanin.
Biochemische Und Physiologische Effekte
NMPHA has been found to have various biochemical and physiological effects, including its ability to protect against oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function. NMPHA has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
NMPHA has several advantages for lab experiments, including its high yield and purity, its stability, and its versatility. It can be easily synthesized using different methods, and it has been found to have various applications in scientific research. However, NMPHA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of NMPHA, including its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine its safety and efficacy in humans, as well as its potential side effects. NMPHA can also be studied for its potential use as a radical scavenger and antioxidant in food and cosmetic industries. Additionally, the development of new methods for the synthesis of NMPHA and its derivatives can lead to the discovery of new compounds with unique properties and potential applications.
Conclusion:
In conclusion, N-Hydroxy-3-methyl-N-phenylaniline is a versatile compound that has various scientific research applications. It can be synthesized using different methods, and it has been found to have various biochemical and physiological effects. Although NMPHA has several advantages for lab experiments, further studies are needed to determine its safety and efficacy. The study of NMPHA can lead to the discovery of new compounds with unique properties and potential applications.
Synthesemethoden
NMPHA can be synthesized using different methods, including the reaction of N-methyl-N-phenyl-p-phenylenediamine with nitrosylsulfuric acid, the reaction of N-methyl-N-phenyl-p-phenylenediamine with nitric acid, and the reaction of N-methyl-N-phenyl-p-phenylenediamine with sodium hypochlorite. The most commonly used method is the reaction of N-methyl-N-phenyl-p-phenylenediamine with nitrosylsulfuric acid, which yields NMPHA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
NMPHA has been found to have various scientific research applications, including as a radical scavenger, an antioxidant, a metal chelator, and a tyrosinase inhibitor. It has also been used as a precursor for the synthesis of other compounds, such as N-phenylhydroxylamine and N-phenylhydroxylamine sulfate. NMPHA has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
104613-43-6 |
|---|---|
Produktname |
N-Hydroxy-3-methyl-N-phenylaniline |
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C13H13NO/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,15H,1H3 |
InChI-Schlüssel |
PLQVBLYEPJDZEV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)O |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



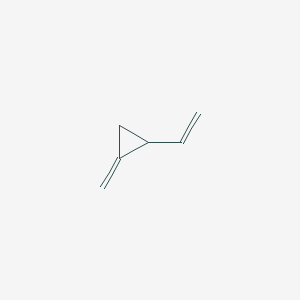
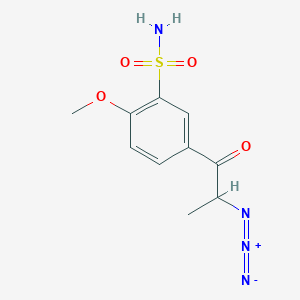
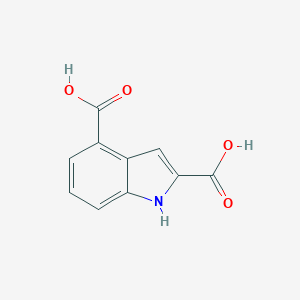
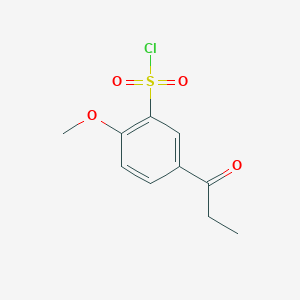
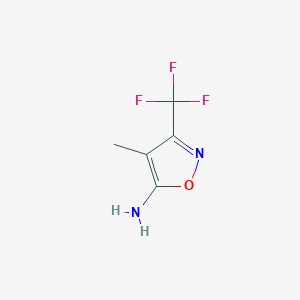
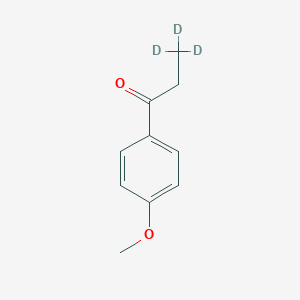

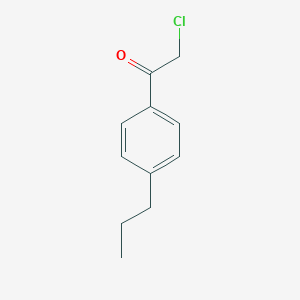
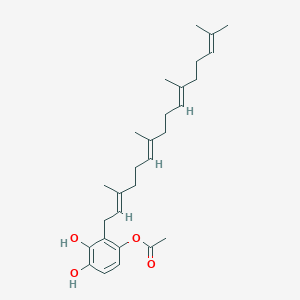




![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)